Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core structure. The molecule features an ethyl carboxylate group at position 1, a phenyl substituent at position 3, and a 2-(3,4-dimethoxyphenyl)acetamido group at position 5. Its molecular formula is C₂₅H₂₄N₄O₆S, with a calculated molecular weight of 508.55 g/mol (derived from atomic masses).
Properties
IUPAC Name |
ethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-4-34-25(31)22-17-14-35-23(21(17)24(30)28(27-22)16-8-6-5-7-9-16)26-20(29)13-15-10-11-18(32-2)19(12-15)33-3/h5-12,14H,4,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPYAMZLZHPOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Thieno[3,4-d]pyridazine Family
Key analogs (Table 1) include:
- Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 1282448-99-0): Lacks the dimethoxyphenylacetamido group but features amino substituents, increasing polarity .
- Ethyl 7-hydroxy-3,5-dimethyl-2-[(phenylcarbonyl)amino]-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1269028-11-6): A pyrrolopyrazine analog with distinct substitution patterns .
Table 1: Comparative Structural and Physical Properties
Substituent-Driven Property Differences
- Melting Points : While direct data for the target compound are unavailable, analogs like Example 83 in (melting point 302–304°C) suggest that crystalline stability is common in such heterocycles .
Research Findings and Implications
Table 2: Hypothesized Bioactivity Based on Substituents
Key Observations:
- The target compound’s dimethoxyphenyl group resembles motifs in neurotransmitters (e.g., dopamine derivatives), suggesting possible central nervous system (CNS) applications.
- Thieno[3,4-d]pyridazines are less explored than pyrimidines or pyrazines, offering novelty in drug discovery .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization parameters for synthesizing this thieno[3,4-d]pyridazine derivative?
- Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of substituted thiophenes with hydrazine derivatives, followed by functionalization of the pyridazine core. Key parameters include:
- Solvent selection: Toluene or dichloromethane for reflux conditions to ensure solubility and reaction efficiency .
- Catalysts: Acetic acid or Lewis acids to accelerate amide bond formation and cyclization .
- Temperature control: Elevated temperatures (80–120°C) to drive ring closure and reduce side products .
- Purification: Column chromatography or recrystallization to isolate the compound with >95% purity .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substituent positions and stereochemistry .
- X-ray crystallography: Resolves 3D conformation, critical for understanding biological interactions (e.g., hydrogen bonding with target receptors) .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for nitro or halogen substituents .
Q. How should initial biological activity screening be designed for this compound?
- Answer:
- Target selection: Prioritize receptors or enzymes where thieno[3,4-d]pyridazines show historical activity (e.g., adenosine A1 receptors, tau aggregation inhibitors) .
- Assay types:
- In vitro enzyme inhibition assays (e.g., IC determination using fluorogenic substrates) .
- Cell-based viability assays (e.g., MTT for anticancer or anti-inflammatory activity) .
- Positive controls: Include structurally analogous compounds (e.g., ethyl 5-amino derivatives) to benchmark potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or impurities during synthesis?
- Answer:
- DoE (Design of Experiments): Use factorial design to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, temperature) .
- In-line monitoring: Employ techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
- Byproduct analysis: Identify side products via LC-MS and modify protecting groups (e.g., Boc vs. acetyl) to block unwanted reactivity .
Q. How to resolve contradictions in reported biological activity across studies?
- Answer:
- Structural-activity relationship (SAR) analysis: Compare substituent effects (e.g., methoxy vs. nitro groups) on target binding using molecular docking (e.g., AutoDock Vina) .
- Assay standardization: Replicate studies under consistent conditions (e.g., cell line, incubation time) to isolate compound-specific effects .
- Off-target profiling: Use kinase or GPCR panels to identify confounding interactions (e.g., cyclohexylacetamido derivatives showing cross-reactivity) .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Answer:
- Molecular dynamics (MD) simulations: Simulate ligand-receptor binding over 100+ ns to assess stability of key interactions (e.g., hydrogen bonds with 3,4-dimethoxyphenyl groups) .
- Pharmacophore modeling: Map essential features (e.g., hydrophobic acetamido groups) to align with active sites of tau protein or adenosine receptors .
- Free energy calculations: Use MM-PBSA/GBSA to quantify binding affinities and prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
